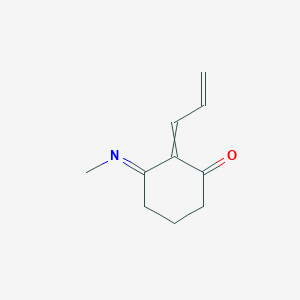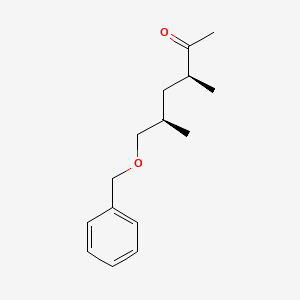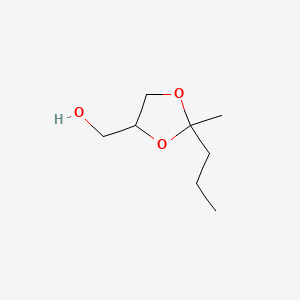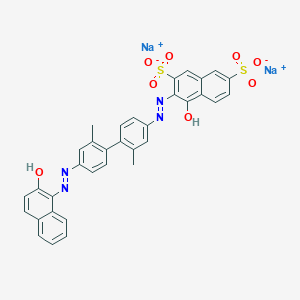
Disodium 4-hydroxy-3-((4'-((2-hydroxynaphthyl)azo)-2,2'-dimethyl(1,1'-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The key steps include diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency. The final product is purified through filtration, crystallization, or other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Aplicaciones Científicas De Investigación
Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is employed in staining procedures to visualize cellular components.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: The compound is extensively used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mecanismo De Acción
The mechanism of action of Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate involves its interaction with molecular targets through its azo groups and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can affect the structure and function of proteins, nucleic acids, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-1-sulphonate
- Disodium 4-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Disodium 4-hydroxy-3-((4’-((2-hydroxynaphthyl)azo)-2,2’-dimethyl(1,1’-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions and form stable complexes with different substrates makes it a valuable compound in multiple applications.
Propiedades
Número CAS |
3701-40-4 |
|---|---|
Fórmula molecular |
C34H24N4Na2O8S2 |
Peso molecular |
726.7 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-3-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N4O8S2.2Na/c1-19-15-23(35-37-32-28-6-4-3-5-21(28)7-14-30(32)39)8-11-26(19)27-12-9-24(16-20(27)2)36-38-33-31(48(44,45)46)18-22-17-25(47(41,42)43)10-13-29(22)34(33)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clave InChI |
CCOPUGSPAPWFFC-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


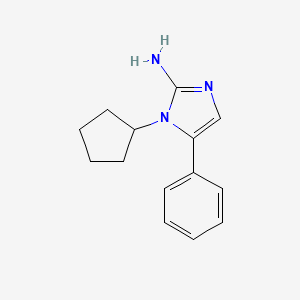
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
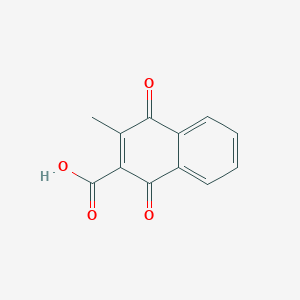
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
